molecular formula C10H8BrCl2NO B13254374 6-Bromo-4-chloro-7-methoxyquinoline hydrochloride

6-Bromo-4-chloro-7-methoxyquinoline hydrochloride

Cat. No.: B13254374
M. Wt: 308.98 g/mol
InChI Key: KPJUEIFYHMCFQH-UHFFFAOYSA-N
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Description

6-Bromo-4-chloro-7-methoxyquinoline hydrochloride is a heterocyclic compound belonging to the quinoline family It is characterized by the presence of bromine, chlorine, and methoxy functional groups attached to the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-chloro-7-methoxyquinoline hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 6-bromo-7-methoxy-4-quinolinol.

    Reaction with Phosphorus Oxychloride: The starting material is reacted with phosphorus oxychloride (POCl₃) at 110°C for 1 hour. This reaction introduces the chlorine atom into the quinoline ring.

    Workup: The reaction mixture is then cooled and cautiously poured into saturated aqueous sodium carbonate with ice while stirring.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-chloro-7-methoxyquinoline hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the quinoline ring.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like sodium borohydride (NaBH₄) are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminoquinoline derivatives, while oxidation reactions can produce quinoline N-oxides.

Scientific Research Applications

6-Bromo-4-chloro-7-methoxyquinoline hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-4-chloro-7-methoxyquinoline hydrochloride involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context of its use:

    Antimicrobial Activity: The compound may inhibit the growth of microorganisms by interfering with their DNA synthesis or protein function.

    Anticancer Activity: It may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-4-chloro-7-methylquinoline: Similar structure but with a methyl group instead of a methoxy group.

    4-Chloro-6-methoxyquinoline: Lacks the bromine atom.

    6-Bromo-4-methoxyquinoline: Lacks the chlorine atom.

Uniqueness

6-Bromo-4-chloro-7-methoxyquinoline hydrochloride is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C10H8BrCl2NO

Molecular Weight

308.98 g/mol

IUPAC Name

6-bromo-4-chloro-7-methoxyquinoline;hydrochloride

InChI

InChI=1S/C10H7BrClNO.ClH/c1-14-10-5-9-6(4-7(10)11)8(12)2-3-13-9;/h2-5H,1H3;1H

InChI Key

KPJUEIFYHMCFQH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=NC=CC(=C2C=C1Br)Cl.Cl

Origin of Product

United States

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